Tungsten dioxide

Overview

Description

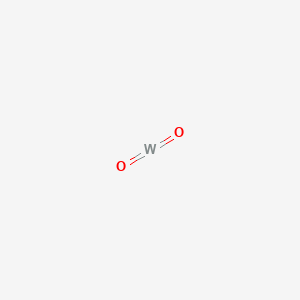

Tungsten dioxide (WO2) is a compound of tungsten and oxygen . It has a molecular formula of O2W, an average mass of 215.839 Da, and a monoisotopic mass of 215.940735 Da . It is also known as tungsten (IV) oxide .

Synthesis Analysis

Tungsten oxide nanoparticles can be synthesized using various methods such as thermal decomposition of ammonium metatungstate hydrate in oleylamine . By varying the ammonium metatungstate hydrate concentration, the nanoparticle size, shape, and structure can be controlled . Another method involves using an atmospheric glow discharge . This approach has advantages such as high efficiency and straightforward function .Molecular Structure Analysis

Tungsten dioxide has a unique atomic structure. When the particles are smaller than 5 nm, they adopt an amorphous structure that locally resembles the structure of polyoxometalate clusters . The structure of tungsten is prototypical .Physical And Chemical Properties Analysis

Tungsten dioxide appears as a brown or blue crystalline solid . It has a melting point of 1500°C and a boiling point of 1730°C . Its density is 10800 kg/m³ .Scientific Research Applications

Optoelectronic Applications

Tungsten dioxide (WO₂) is recognized for its potential in optoelectronic applications due to its structure-determined properties like altered optical absorption and metal-like conductivity. Its applications span traditional fields such as electrochromism/photochromism and newer areas like visible-light-driven photocatalysis, photothermal therapy, and surface enhanced Raman spectroscopy (SERS) (Cong, Geng, & Zhao, 2016).

Energy Storage

WO₂ is instrumental in developing electrodes for energy storage devices. Its nanostructured forms, exhibiting high surface-to-volume ratios and exceptional charge transport features, are critical in supercapacitors and batteries. Tungsten trioxide (WO₃), a related compound, has been extensively explored for these applications due to its unique physico-chemical properties and corrosion resistance (Shinde & Jun, 2020).

Inverted Polymer Solar Cells

In inverted polymer solar cells (PSCs), WO₂, specifically in the form of WO₃, has been used as an anode interfacial layer. This inclusion significantly improves the power conversion efficiency of these cells, indicating its effectiveness in preventing charge carrier recombination at the interface (Tao et al., 2009).

Nuclear Fusion Applications

WO₂ has been examined for its behavior with hydrogen isotopes, particularly in the context of nuclear fusion energy devices like the International Thermonuclear Experimental Reactor (ITER). Studies have focused on the retention of tritium in tungsten exposed to high triton fluxes, providing insights crucial for future fusion devices (Causey, Wilson, Venhaus, & Wampler, 1998).

Photocatalysis

WO₂, in combination with other materials like indium dioxide, has shown promise in photocatalytic applications, such as the conversion of carbon dioxide into methanol. This combination, especially when exposed to laser radiation, significantly increases the yield and efficiency of the photocatalytic process (Gondal, Dastageer, Oloore, & Baig, 2017).

Safety And Hazards

Future Directions

Tungsten-oxide-based materials have received considerable attention recently due to their promising and notable properties . They are expected to play a positive role in the field of future photocatalysis . The mechanism and application of WO3-based catalysts in the dissociation of water, the degradation of organic pollutants, as well as the hydrogen reduction of N2 and CO2 are areas of active research .

properties

IUPAC Name |

dioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKDPOPGYFUOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[W]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO2, O2W | |

| Record name | tungsten(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065195 | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue or brown odorless powder; [MSDSonline] | |

| Record name | Tungsten dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tungsten dioxide | |

CAS RN |

12036-22-5 | |

| Record name | Tungsten oxide (WO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)